Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
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Overview
Description
Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group can be introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride and an amine.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic anhydride and an amine in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate: Similar structure but with a bromine atom instead of a methyl group.
Methyl 5-chloro-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and potential biological activities. The methyl group on the thiophene ring can also influence the compound’s reactivity and interactions with molecular targets .
Properties
CAS No. |
1352723-61-5 |
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Molecular Formula |
C9H8F3NO3S |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
methyl 5-methyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3S/c1-4-3-5(6(17-4)7(14)16-2)13-8(15)9(10,11)12/h3H,1-2H3,(H,13,15) |
InChI Key |
SRRIHCUXXGXYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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